4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide
Overview
Description
4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide: is a chemical compound with the molecular formula C11H11BrFNO and a molecular weight of 272.11 g/mol . This compound is characterized by the presence of a bromine atom at the fourth position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluorine atom at the third position of the benzamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide typically involves the following steps:
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the benzene ring can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Reduced derivatives of the original compound.
Oxidation Products: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry: 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules .
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases .
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 4-Bromo-N-methyl-3-fluorobenzamide
- 4-Bromo-N-cyclopropylmethyl-2-fluorobenzamide
- 4-Bromo-N-cyclopropylmethyl-3-chlorobenzamide
Uniqueness: 4-Bromo-N-cyclopropylmethyl-3-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring and the presence of the cyclopropylmethyl group attached to the nitrogen atom. These structural features contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-3-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-3-8(5-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRNFONJPGMPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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